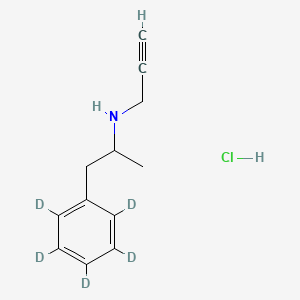
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) is a deuterium-labeled derivative of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Starting Materials: The synthesis begins with the parent compound, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride.
Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration using industrial-grade deuterated reagents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) undergoes various chemical reactions, including:
Click Chemistry: The compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Deuterated Reagents: Employed during the synthesis to introduce deuterium atoms.
Solvents: Common solvents include deuterated chloroform (CDCl3) and other deuterated solvents.
Major Products Formed
The major products formed from these reactions include various cycloaddition products when used in click chemistry, as well as substituted derivatives when involved in substitution reactions.
Applications De Recherche Scientifique
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of biological processes involving azide-alkyne cycloaddition.
Industry: Applied in the production of labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves its role as a reagent in click chemistry. The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, which is widely used in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: The non-deuterated parent compound.
Deuterated Amines: Other deuterium-labeled amines used in similar applications.
Click Chemistry Reagents: Various other reagents used in CuAAC reactions.
Uniqueness
The uniqueness of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) lies in its deuterium labeling, which enhances its utility in studying pharmacokinetics and metabolic profiles. The presence of deuterium atoms can alter the compound’s behavior in biological systems, providing valuable insights into drug development and other scientific research areas .
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
214.74 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/i4D,5D,6D,7D,8D; |
Clé InChI |
KJZZTCSJZCYCQS-REAAFBMTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H].Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



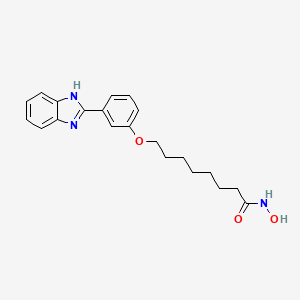
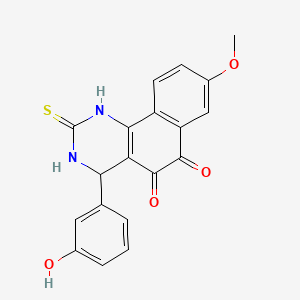
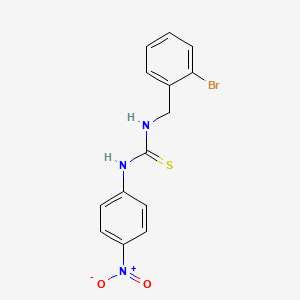

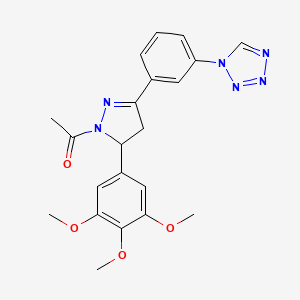
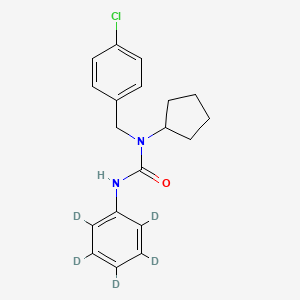
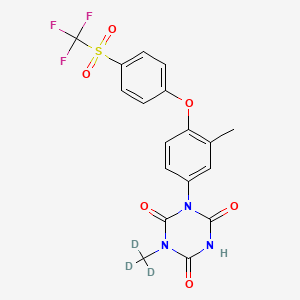

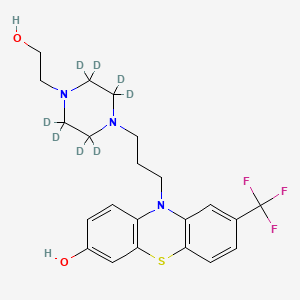


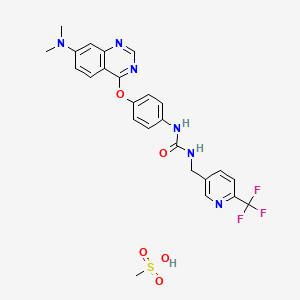
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
